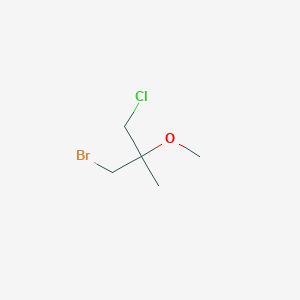

1-Bromo-3-chloro-2-methoxy-2-methylpropane

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-chloro-2-methoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXEGRMYHMZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Methoxy 2 Methylpropane and Analogues

Strategies for the Introduction of Halogens (Bromine and Chlorine) into the Propane (B168953) Backboneicp.ac.ru

The regioselective installation of two different halogens onto a propane framework is a key challenge in the synthesis of 1-bromo-3-chloro-2-methoxy-2-methylpropane. The choice of halogenation strategy is critical and is largely dictated by the reactivity and selectivity of the available reagents and the nature of the substrate.

Radical Halogenation Pathways: Selectivity and Regioselectivityicp.ac.ruyoutube.comyoutube.com

Free radical halogenation is a common method for the functionalization of unreactive alkanes. byjus.com This process, typically initiated by heat or UV light, involves the substitution of a hydrogen atom with a halogen. savemyexams.com However, a significant limitation of this method is the potential for multiple halogenations and the formation of a mixture of isomeric products, which can be difficult to separate. byjus.comncert.nic.in

The regioselectivity of radical halogenation is governed by the stability of the radical intermediate formed during the reaction. The order of stability for alkyl radicals is tertiary > secondary > primary. Consequently, hydrogen atoms on more substituted carbons are preferentially replaced. masterorganicchemistry.com

A crucial aspect of radical halogenation is the difference in selectivity between chlorine and bromine. masterorganicchemistry.com Chlorination is a highly exothermic and rapid reaction, making it relatively unselective. masterorganicchemistry.com A chlorine radical does not strongly discriminate between primary, secondary, and tertiary C-H bonds, often leading to a product mixture that reflects statistical probability as much as radical stability. masterorganicchemistry.com For instance, the chlorination of propane yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.org

In contrast, bromination is a less exothermic and slower reaction, making it significantly more selective. masterorganicchemistry.com A bromine radical is less reactive and therefore more discerning, preferentially abstracting a hydrogen atom that leads to the most stable radical intermediate. masterorganicchemistry.com This high selectivity makes bromination a more synthetically useful tool when a specific constitutional isomer is desired. masterorganicchemistry.com

In the context of synthesizing a precursor to this compound, one might envision starting with isobutane (B21531) (2-methylpropane). Radical bromination would selectively occur at the tertiary carbon, yielding tert-butyl bromide. Subsequent functionalization would be required to introduce the other substituents.

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

| Type of C-H Bond | Relative Rate of Chlorination | Relative Rate of Bromination |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3-5 | 80-100 |

This table illustrates the higher selectivity of bromination compared to chlorination for more substituted C-H bonds.

Electrophilic Halogenation Precursors and Approaches

While radical halogenation is common for alkanes, electrophilic halogenation is the characteristic reaction of electron-rich species like alkenes and aromatic compounds. youtube.com Alkanes themselves are generally not susceptible to electrophilic attack due to the non-polar nature of their C-H and C-C bonds. byjus.com However, functionalized alkanes, particularly those containing hydroxyl groups (alcohols), can be converted to alkyl halides through reactions that have electrophilic character.

For instance, alcohols can be converted to alkyl halides using hydrogen halides (HX), phosphorus halides (PX₃, PX₅), or thionyl chloride (SOCl₂). libretexts.orglibretexts.orgstudysmarter.co.uk In the case of hydrogen halides, the reaction with tertiary alcohols is rapid, proceeding through an Sₙ1 mechanism involving a carbocation intermediate. masterorganicchemistry.com Primary and secondary alcohols react more slowly via an Sₙ2 mechanism. masterorganicchemistry.com

Common reagents used for these transformations include:

Hydrogen Halides (HCl, HBr): Used to convert alcohols to the corresponding alkyl chlorides and bromides. masterorganicchemistry.com

Thionyl Chloride (SOCl₂): A common reagent for converting alcohols to alkyl chlorides. ncert.nic.in

Phosphorus Tribromide (PBr₃): Used to convert primary and secondary alcohols to alkyl bromides. libretexts.org

These methods introduce the halogen at the carbon atom that originally bore the hydroxyl group. This approach offers excellent regiocontrol, which is a significant advantage over free radical halogenation. A plausible synthetic route to this compound could therefore begin with a diol precursor, such as 2-methyl-1,3-propanediol, followed by sequential conversion of the hydroxyl groups to the desired halides.

Formation of the Methoxy (B1213986) Ether Linkage: Methodological Considerationsmsu.eduyoutube.com

The introduction of the methoxy group to form the ether linkage is another critical step. The choice of method depends on the nature of the substrate, particularly the steric hindrance around the reaction center.

Williamson Ether Synthesis in the Context of Halogenated Alkanesmsu.edu

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.com The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.com This is a classic Sₙ2 reaction, where the alkoxide performs a backside attack on the carbon atom bearing the halide, leading to an inversion of stereochemistry if the carbon is a stereocenter. libretexts.orgyoutube.com

For the synthesis of this compound, one could hypothetically react a precursor like 1-bromo-3-chloro-2-methyl-2-propanol with a methylating agent after converting the alcohol to its corresponding alkoxide. However, the substrate in this case would be a tertiary alcohol, and the Williamson synthesis is generally inefficient for producing ethers from tertiary alkyl halides due to competing elimination reactions (E2). masterorganicchemistry.comwikipedia.org

The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide. The reaction works best with primary alkyl halides and is less effective with secondary alkyl halides, which can undergo elimination. masterorganicchemistry.comwikipedia.org Tertiary alkyl halides almost exclusively yield elimination products. masterorganicchemistry.com Therefore, a more viable Williamson strategy for the target molecule would involve reacting a precursor containing a primary halide, such as 1-bromo-2-methoxy-2-methyl-3-propanol (if it could be selectively halogenated), with a chlorinating agent after forming the ether. A more direct approach would be to react sodium methoxide (B1231860) with a 1-bromo-3-chloro-2-methylpropane (B103949) precursor, but this would likely lead to a mixture of products due to the two different halide leaving groups.

A patent describes a method for preparing the methyl ether of 2-methyl-3-chloro-propanol by reacting 2-methyl-1,3-dichloropropane with methanol (B129727) in the presence of sodium hydroxide. google.com This suggests that under certain conditions, selective etherification of a dihalopropane is possible.

Table 2: Suitability of Alkyl Halides for Williamson Ether Synthesis

| Alkyl Halide Type | Primary Reaction Pathway | Ether Yield |

|---|---|---|

| Methyl | Sₙ2 | Excellent |

| Primary (1°) | Sₙ2 | Good |

| Secondary (2°) | Sₙ2 / E2 | Fair to Poor |

This table highlights the preference for less sterically hindered alkyl halides in the Williamson ether synthesis.

Alternative Etherification Procedures

Given the limitations of the Williamson ether synthesis with sterically hindered substrates, alternative methods for forming the ether linkage are important to consider.

One such method is the acid-catalyzed addition of an alcohol to an alkene . chemistrysteps.comyoutube.com If a suitable unsaturated precursor, such as 3-bromo-1-chloro-2-methyl-1-propene, could be synthesized, the addition of methanol in the presence of an acid catalyst could potentially form the desired ether. This reaction typically follows Markovnikov's rule, with the methoxy group adding to the more substituted carbon of the double bond. chemistrysteps.com

Another powerful method is alkoxymercuration-demercuration . libretexts.org This two-step process also involves the Markovnikov addition of an alcohol across an alkene double bond. chemistrysteps.com The reaction of an alkene with an alcohol in the presence of a mercury(II) salt (like mercury(II) acetate, Hg(OAc)₂) forms an alkoxymercurial intermediate. chemistrysteps.com Subsequent reduction with sodium borohydride (B1222165) (NaBH₄) replaces the mercury with a hydrogen atom, yielding the ether. libretexts.org A key advantage of this method is that it is not prone to the carbocation rearrangements that can sometimes plague acid-catalyzed additions. chemistrysteps.com

Purification and Isolation Techniques for Halogenated Alkyl Ethers

The purification and isolation of halogenated alkyl ethers, such as this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of technique depends on the physical properties of the target compound (e.g., boiling point, polarity, crystallinity) and the nature of the impurities. Common methods employed for this class of compounds include chromatography, distillation, recrystallization, and extraction.

Chromatographic Methods

Chromatography is a powerful technique for both the analysis and purification of halogenated ethers, offering high-resolution separation of complex mixtures.

Gas Chromatography (GC) : Capillary gas chromatography is a highly effective technique for the determination of complex mixtures of halogenated compounds, including polychlorinated naphthalenes and brominated flame retardants. documentsdelivered.com When coupled with mass spectrometry (GC/MS), it provides robust identification and quantification. nih.govresearchgate.net For halogenated compounds, an electron capture detector (ECD) is often used due to its high sensitivity to electronegative atoms like chlorine and bromine. epa.gov A significant challenge in the GC analysis of highly halogenated compounds is the potential for contamination of the injection port and ion source, which can lead to reduced sensitivity over time. nih.gov To ensure complete separation, especially when dichlorobenzenes or other isomers are present, analysis on two different columns with dissimilar stationary phases may be required. epa.gov

Table 1: Example Gas Chromatography (GC) Conditions for Analysis of Halogenated Ethers (Analogues)

| Parameter | Condition/Setting | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | nih.govresearchgate.net |

| Column Type | Wide-bore capillary column | epa.gov |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | nih.govepa.gov |

| Sample Preparation | Solid Phase Extraction (SPE) followed by extract cleanup | nih.gov |

| Cleanup Column | Multi-layer silica (B1680970) gel, Alumina/Silica (Al/Si) gel, or Florisil | nih.gov |

| Confirmation | Analysis on a second, dissimilar column or by GC/MS | epa.gov |

Liquid Chromatography (LC) : High-Performance Liquid Chromatography (HPLC) is another versatile tool. Reversed-phase HPLC, typically using a C18 bonded silica stationary phase, separates compounds based on hydrophobicity and is effective for resolving individual molecular species of alkyl ethers. psu.edu For more complex purification challenges, such as those involving multiple components with diverse polarities, flash chromatography with multi-solvent systems can be employed. santaisci.com For instance, a quaternary solvent flash system has been successfully used to purify crown ether derivatives by starting with a non-polar system (e.g., n-hexane/ethyl acetate) and transitioning to a more polar one (e.g., dichloromethane/methanol). santaisci.com

Distillation

Distillation separates components of a liquid mixture based on differences in boiling points and is a primary method for purifying volatile compounds.

Fractional Distillation : For separating compounds with close boiling points, fractional distillation is used. This technique is suitable for isolating a target alkyl halide from residual alcohols or reaction by-products.

Azeotropic and Extractive Distillation : In some industrial processes, continuous distillation is used to remove the alkyl halide product and water from the reaction mixture as they are formed. google.com For impurities that form azeotropes or are difficult to separate, extractive distillation or treatment with reagents to form non-volatile products can be effective. A patented process for purifying ethers involves treating the crude product with sulfamic acid to convert alcohol impurities into non-volatile esters, after which the pure ether is separated by distillation. google.com

Recrystallization

If the halogenated alkyl ether is a solid at room temperature or can be solidified, recrystallization is an excellent method for achieving high purity. The process involves dissolving the crude compound in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals, leaving impurities behind in the solution.

The selection of an appropriate solvent system is crucial. A patent for the purification of decabromodiphenyl ether, a heavily halogenated ether, describes a process of recrystallization from solvents such as toluene (B28343) or chloroform (B151607) under pressure. google.com The procedure also involves adding a base to neutralize acidic impurities like hydrogen bromide prior to cooling and crystallization. google.com

Table 2: Common Solvent Systems for Recrystallization of Organic Compounds

| Solvent / Solvent Mixture | Applicability/Notes | Reference |

|---|---|---|

| Heptanes / Ethyl Acetate | General purpose for moderately polar compounds. | reddit.com |

| Methanol / Water | Effective for compounds soluble in methanol but not in water. | reddit.com |

| Acetone / Water | Similar principle to methanol/water for slightly less polar compounds. | reddit.com |

| Dichloromethane / Heptane | Good for compounds soluble in chlorinated solvents but not alkanes. | reddit.com |

| Toluene or Chloroform | Used for recrystallizing highly halogenated aromatic ethers like DBDPE. | google.com |

Extraction and Washing

Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases (typically an organic solvent and an aqueous solution). After synthesis, the reaction mixture is often diluted with an organic solvent and washed sequentially with aqueous solutions to remove different types of impurities.

Aqueous Washes : Washing with water can remove water-soluble impurities.

Acid/Base Washes : A wash with a dilute acid can remove basic impurities, while a wash with a dilute base (e.g., sodium bicarbonate solution) neutralizes and removes acidic by-products.

Specialized Washes : For ethers, which can form explosive peroxides over time, a wash with a reducing agent solution (e.g., sodium bisulfite or ferrous sulfate) may be used to eliminate these hazardous impurities. researchgate.net

Following extraction and washing, the organic layer containing the purified product is treated with a drying agent, such as anhydrous calcium chloride or magnesium sulfate, to remove residual water before the final removal of the solvent. researchgate.net

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Chloro 2 Methoxy 2 Methylpropane

Nucleophilic Substitution Reactions (SN1 and SN2) at Halogenated Centers

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a halide ion, by a nucleophile. The two primary mechanisms for this transformation are the unimolecular (SN1) and bimolecular (SN2) pathways. The structural features of 1-bromo-3-chloro-2-methoxy-2-methylpropane, specifically the nature of the halogenated centers and the substitution pattern of the neighboring carbon, profoundly influence which of these mechanisms, if any, may proceed.

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor in determining the reaction rate. A good leaving group is one that can stabilize the negative charge it acquires after heterolytic bond cleavage. For halogens, leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This trend is primarily attributed to two factors: bond strength and polarizability.

The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. chemistryguru.com.sgyoutube.com Consequently, less energy is required to break the C-Br bond, making bromide a better leaving group than chloride. chemistryguru.com.sglibretexts.org This holds true for both SN1 and SN2 mechanisms. In an SN1 reaction, the rate-determining step is the formation of the carbocation, which involves the cleavage of the carbon-halogen bond. A weaker bond leads to a lower activation energy for this step and a faster reaction. ncert.nic.in In an SN2 reaction, the carbon-halogen bond is partially broken in the transition state. A better leaving group can better accommodate the developing negative charge, thus stabilizing the transition state and increasing the reaction rate.

Therefore, for this compound, nucleophilic substitution is expected to occur preferentially at the C1 carbon, displacing the bromide ion, rather than at the C3 carbon, which would require the departure of the less effective chloride leaving group.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-Cl Bond | C-Br Bond |

|---|---|---|

| Average Bond Length (pm) | ~177 | ~194 |

| Average Bond Enthalpy (kJ/mol) | ~346 | ~290 |

| Leaving Group Ability | Moderate | Good |

This interactive table summarizes the key differences in bond properties that influence leaving group ability.

The SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is paramount, as its formation is the rate-limiting step of the reaction. ncert.nic.inyoutube.com The order of carbocation stability is generally tertiary > secondary > primary > methyl, due to the stabilizing effects of hyperconjugation and induction from alkyl groups. libretexts.org

In this compound, both the bromine and chlorine atoms are attached to primary carbons. A direct SN1 reaction at either the C1 or C3 position would require the formation of a highly unstable primary carbocation, making this pathway extremely unfavorable.

However, the presence of the tertiary C2 carbon introduces the possibility of a carbocation rearrangement. If the bromide ion at C1 were to leave, the resulting unstable primary carbocation could potentially undergo a 1,2-methyl shift from the adjacent C2 carbon. This rearrangement would produce a more stable tertiary carbocation at the C2 position.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). ncert.nic.in This mechanism is highly sensitive to steric hindrance. unizin.orglibretexts.org As the number and size of substituents on the carbon atom bearing the leaving group increase, the accessibility for backside attack by the nucleophile decreases, leading to a dramatic drop in the reaction rate. unizin.orglibretexts.orgalmerja.com

Both halogenated centers in this compound are primary. Typically, primary alkyl halides are excellent substrates for SN2 reactions. ncert.nic.in However, in this specific molecule, the C1 and C3 carbons are bonded to a highly substituted tertiary carbon (C2). This arrangement is analogous to a neopentyl halide structure. Neopentyl systems are notorious for being exceptionally unreactive in SN2 reactions. masterorganicchemistry.com The bulky tertiary group, with its methyl and methoxy (B1213986) substituents, effectively shields the backside of both the C1 and C3 carbons, severely impeding the approach of any nucleophile. unizin.orgmasterorganicchemistry.com

Table 2: Relative SN2 Reaction Rates for Various Alkyl Bromides

| Substrate | Type | Relative Rate |

|---|---|---|

| Methyl bromide | Methyl | >1000 |

| Ethyl bromide | Primary | ~100 |

| Isopropyl bromide | Secondary | ~1 |

| Neopentyl bromide | Primary | <0.001 |

This interactive table illustrates the dramatic effect of steric hindrance on SN2 reaction rates, highlighting the expected low reactivity of the target molecule.

SN1 Kinetics: An SN1 reaction pathway would exhibit first-order kinetics, as the rate-determining step involves only the unimolecular ionization of the substrate to form a carbocation: Rate = k[Substrate]. youtube.com While a direct SN1 reaction is unlikely due to the primary nature of the leaving groups, a pathway involving rearrangement would still follow first-order kinetics, as the initial ionization remains the slow step. The rate would be extremely slow due to the high activation energy required to form the initial primary carbocation.

Elimination Reactions (E1 and E2)

Elimination reactions, such as E1 and E2, result in the formation of a double bond through the removal of atoms or groups from adjacent carbon atoms. A key requirement for these reactions is the presence of a hydrogen atom on the carbon atom adjacent (in the beta position) to the carbon bearing the leaving group. libretexts.org

In the structure of this compound, the bromine is on C1 and the chlorine is on C3.

For the C1-Br bond, the only beta-carbon is C2.

For the C3-Cl bond, the only beta-carbon is C2.

The C2 carbon is a tertiary center bonded to a methyl group, a methoxy group, the C1 carbon, and the C3 carbon. Crucially, there are no hydrogen atoms on the C2 carbon . Because the substrate lacks any beta-hydrogens with respect to either halogen leaving group, standard E1 and E2 elimination reactions are structurally impossible.

In many reactions of alkyl halides, substitution and elimination pathways are competitive. amazonaws.commsu.edu Factors such as the structure of the substrate (primary, secondary, tertiary), the nature of the nucleophile (strong vs. weak base), and reaction conditions determine the predominant pathway. libretexts.org

For this compound, however, this competition does not exist. As established, the absence of beta-hydrogens precludes the possibility of E1 and E2 elimination reactions. Therefore, the only potential reaction pathways are nucleophilic substitutions. While these substitution reactions are themselves heavily disfavored due to steric hindrance and the instability of primary carbocations, they face no competition from elimination processes. The molecule is, for all practical purposes, highly inert towards both substitution and elimination under typical conditions.

Regioselectivity and Stereoselectivity in Olefin Formation

The formation of olefins from this compound would typically proceed through an elimination reaction, where a base removes a proton and a leaving group is expelled. The structure of this compound, with two different leaving groups (bromide and chloride) and beta-hydrogens on primary carbons, presents interesting possibilities for regioselectivity and stereoselectivity.

Regioselectivity:

Regioselectivity in elimination reactions is often governed by the stability of the resulting alkene (Zaitsev's rule) versus the acidity of the proton being removed and steric factors (Hofmann's rule). In the case of this compound, the two potential leaving groups are bromide and chloride. Bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion.

Elimination of HBr would lead to the formation of 1-chloro-2-methoxy-2-methyl-1-propene. Elimination of HCl would result in 1-bromo-2-methoxy-2-methyl-1-propene. Due to the superior leaving group ability of bromide, the formation of the chloro-substituted alkene is expected to be the major pathway under kinetically controlled conditions.

The choice of base can also influence the regioselectivity. A small, strong base like sodium ethoxide would likely favor the more substituted alkene if different beta-hydrogens were available. However, in this molecule, all beta-hydrogens are on methyl groups, leading to a single constitutional isomer for each leaving group. A bulky base, such as potassium tert-butoxide, would also favor deprotonation at the sterically most accessible proton, which in this case does not lead to a different constitutional isomer.

Stereoselectivity:

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z). For an E2 elimination to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. Given that the beta-hydrogens are on freely rotating methyl groups, achieving this conformation is straightforward.

The resulting alkenes, 1-chloro-2-methoxy-2-methyl-1-propene and 1-bromo-2-methoxy-2-methyl-1-propene, can exist as E and Z isomers. The relative stability of these isomers would depend on the steric interactions between the substituents on the double bond. Generally, the E isomer, where the larger groups are on opposite sides of the double bond, is thermodynamically more stable and is often the major product.

| Reactant | Base | Potential Olefin Products | Predicted Major Product | Rationale |

|---|---|---|---|---|

| This compound | Small, strong base (e.g., NaOEt) | 1-chloro-2-methoxy-2-methyl-1-propene, 1-bromo-2-methoxy-2-methyl-1-propene | (E)-1-chloro-2-methoxy-2-methyl-1-propene | Bromide is a better leaving group than chloride. The E isomer is generally more stable. |

| This compound | Bulky, strong base (e.g., t-BuOK) | 1-chloro-2-methoxy-2-methyl-1-propene, 1-bromo-2-methoxy-2-methyl-1-propene | (E)-1-chloro-2-methoxy-2-methyl-1-propene | Bromide is a better leaving group. Steric hindrance of the base is less of a factor for these primary hydrogens. |

Reactivity of the Ether Linkage: Cleavage Mechanisms

Ethers are generally unreactive functional groups, but their cleavage can be induced under specific conditions, most commonly with strong acids. merckmillipore.com

The cleavage of the ether linkage in this compound by a strong acid, such as HBr or HI, would proceed via a nucleophilic substitution mechanism. bldpharm.com The reaction is initiated by the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol).

The subsequent step involves the attack of a nucleophile (e.g., Br⁻ or I⁻) on one of the adjacent carbon atoms. The ether in this compound is a tertiary ether on one side (connected to the quaternary carbon) and a methyl ether on the other.

The mechanism of nucleophilic attack can be either SN1 or SN2.

SN1 Pathway: Cleavage of the bond to the tertiary carbon would proceed through a stable tertiary carbocation intermediate. This is generally the favored pathway for ethers with tertiary alkyl groups. In this case, the attack of the halide nucleophile would occur at the tertiary carbon, leading to the formation of methanol (B129727) and a tertiary halide.

SN2 Pathway: Attack at the methyl group would involve a backside attack by the nucleophile, displacing the rest of the molecule as the leaving group. This is typically favored for methyl and primary alkyl groups due to less steric hindrance.

Given the presence of a tertiary carbon, the SN1 mechanism is the more probable pathway for the cleavage of the C-O bond at the tertiary center. This would result in the formation of methanol and a tertiary halide.

| Reactant | Reagent | Probable Mechanism | Products |

|---|---|---|---|

| This compound | HBr (conc.) | SN1 | 1,3-dibromo-2-chloro-2-methylpropane and Methanol |

| This compound | HI (conc.) | SN1 | 1-bromo-2-chloro-3-iodo-2-methylpropane and Methanol |

While acid-catalyzed cleavage is the most common method, other reagents can also cleave ethers. For example, strong Lewis acids like boron tribromide (BBr₃) are effective at cleaving ethers, particularly aryl methyl ethers, but can also be used for alkyl ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion. For this compound, treatment with BBr₃ would likely lead to the formation of the corresponding tertiary bromide and bromomethane.

Strongly basic conditions are generally not effective for cleaving acyclic ethers unless specific structural features are present that facilitate the reaction, which is not the case for this compound.

Stereochemical Dynamics and Isomerism in 1 Bromo 3 Chloro 2 Methoxy 2 Methylpropane

Chiral Properties of the Compound and its Potential Stereoisomers

1-Bromo-3-chloro-2-methoxy-2-methylpropane is a chiral molecule. The source of its chirality is the central quaternary carbon atom (C2). A carbon atom is considered a chiral center when it is bonded to four different substituent groups. In the case of this compound, the C2 atom is attached to:

A bromomethyl group (-CH2Br)

A chloromethyl group (-CH2Cl)

A methyl group (-CH3)

A methoxy (B1213986) group (-OCH3)

Since all four of these groups are chemically distinct, the C2 carbon is a stereocenter. The presence of a single chiral center means that the compound can exist as a pair of enantiomers. These stereoisomers, designated as (R)-1-bromo-3-chloro-2-methoxy-2-methylpropane and (S)-1-bromo-3-chloro-2-methoxy-2-methylpropane, are non-superimposable mirror images of each other.

The physical and chemical properties of these enantiomers are identical in an achiral environment, but they will rotate plane-polarized light in equal but opposite directions. Their interactions with other chiral molecules, such as enzymes or chiral catalysts, will also differ.

Table 1: Substituent Groups on the Chiral Center (C2) of this compound

| Substituent Group | Chemical Formula |

| Bromomethyl | -CH2Br |

| Chloromethyl | -CH2Cl |

| Methyl | -CH3 |

| Methoxy | -OCH3 |

This interactive table summarizes the four distinct groups attached to the central chiral carbon, establishing the basis for the molecule's chirality.

Retention and Inversion of Configuration in Reactivity

The stereochemical outcome of reactions involving the chiral center of this compound, specifically nucleophilic substitution reactions where the bromide or chloride are leaving groups, is dictated by the reaction mechanism. The two primary mechanisms for nucleophilic substitution are the S\N1 (unimolecular) and S\N2 (bimolecular) pathways.

The structure of this compound features primary halides (bromo and chloro on carbons attached to the quaternary center). Typically, primary halides favor the S\N2 mechanism. However, the presence of a highly substituted quaternary carbon atom adjacent to the reaction centers introduces significant steric hindrance. This steric bulk impedes the backside attack required for an S\N2 reaction, making this pathway exceptionally slow, similar to the reactivity of neopentyl halides. ic.ac.ukyoutube.comyoutube.com

Given the steric hindrance, an S\N1-type mechanism might be considered, which proceeds through a carbocation intermediate. ucsb.edublogspot.com If a primary carbocation were to form upon departure of a halide, it would be highly unstable. However, a 1,2-methyl or 1,2-methoxymethyl shift could lead to a more stable tertiary carbocation. The formation of a planar carbocation intermediate in an S\N1 reaction typically leads to racemization, where both retention and inversion of the original configuration occur, ideally in a 1:1 ratio. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com This results in a product that is a mixture of enantiomers. blogspot.com

S\N2 Pathway (Disfavored): If this pathway were to occur, it would proceed with a complete inversion of configuration at the carbon atom undergoing substitution. The nucleophile attacks from the side opposite to the leaving group. chemistrysteps.commasterorganicchemistry.com

S\N1 Pathway (Potentially Favored under Forcing Conditions): This pathway involves the formation of a planar carbocation intermediate. The nucleophile can then attack from either face of the plane, leading to a mixture of products with both retention and inversion of configuration . This process results in racemization. blogspot.comchemistrysteps.com

Due to the unique structure combining primary halides with extreme steric hindrance, predicting the dominant reaction pathway and its stereochemical outcome without experimental data is challenging. It is plausible that under forcing conditions, a carbocation-based mechanism (S\N1) or elimination reactions would be more likely than a sterically hindered S\N2 reaction. libretexts.org

Table 2: Predicted Stereochemical Outcomes of Nucleophilic Substitution

| Reaction Mechanism | Intermediate | Stereochemical Outcome | Likelihood for this Compound |

| S\N2 | Pentacoordinate Transition State | Inversion of Configuration | Highly Unlikely due to Steric Hindrance |

| S\N1 | Planar Carbocation | Racemization (Retention & Inversion) | Possible, especially with rearrangements |

This interactive table outlines the potential stereochemical consequences of nucleophilic substitution reactions based on the prevailing mechanistic pathways.

Diastereoselective and Enantioselective Transformations (if applicable to specific synthetic targets)

There is currently no specific information in the scientific literature detailing the use of this compound in diastereoselective or enantioselective transformations. Such reactions are designed to selectively produce one stereoisomer over others.

Theoretically, if this compound were used as a substrate in a reaction that creates a new chiral center, the existing stereocenter at C2 could influence the stereochemical outcome at the new center, potentially leading to a diastereoselective reaction where one diastereomer is formed in excess of the other. youtube.com

Furthermore, enantioselective reactions could be achieved by reacting the racemic mixture of this compound with a chiral reagent or catalyst. This could involve, for example, a kinetic resolution where one enantiomer reacts faster than the other, or a catalytic asymmetric transformation. Recent advances in catalysis have enabled enantioconvergent reactions of tertiary alkyl halides, which could theoretically be adapted for substrates with quaternary stereocenters. researchgate.netacs.org However, no such applications for this specific compound have been documented.

Computational Chemistry and Theoretical Studies on 1 Bromo 3 Chloro 2 Methoxy 2 Methylpropane

Reaction Pathway Calculations: Transition State Characterization and Activation Energies

A search for reaction pathway calculations, including the characterization of transition states and the determination of activation energies for reactions involving 1-bromo-3-chloro-2-methoxy-2-methylpropane, yielded no specific results. This type of theoretical investigation is vital for elucidating reaction mechanisms, predicting reaction rates, and understanding the feasibility of chemical transformations. The absence of this data means that the mechanistic details of its potential reactions have not been computationally modeled and reported.

Conformational Analysis and Energy Landscapes

While conformational analyses have been conducted on structurally related, smaller halohydrins, which can provide general insights into the behavior of molecules with similar functional groups, no dedicated conformational analysis or mapping of the potential energy landscape for this compound was found. Such studies are essential for understanding the molecule's three-dimensional structure, stability of different conformers, and how its shape influences its properties and reactivity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Reactivity Modeling

There is no evidence of this compound being included in any Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are used to correlate a molecule's structural or property descriptors with its chemical reactivity or biological activity. The development of such models would require a dataset of related compounds and their measured activities, which does not appear to be available for reactivity modeling of this specific compound.

Advanced Spectroscopic and Chromatographic Methods for Mechanistic Elucidation and Structural Confirmation of Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For a molecule such as "1-Bromo-3-chloro-2-methoxy-2-methylpropane," ¹H and ¹³C NMR would be pivotal in confirming its constitution and regiochemistry.

Due to the absence of publicly available experimental NMR data for "this compound," the following table presents predicted ¹H NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and the known effects of substituents on proton environments. The presence of bromine, chlorine, and a methoxy (B1213986) group will significantly influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predicted and for illustrative purposes.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₂Br | ~3.6 - 3.8 | Singlet | 2H |

| CH₂Cl | ~3.7 - 3.9 | Singlet | 2H |

| OCH₃ | ~3.3 - 3.5 | Singlet | 3H |

| C-CH₃ | ~1.3 - 1.5 | Singlet | 3H |

In synthetic pathways leading to or involving "this compound," NMR spectroscopy is crucial for identifying transient intermediates. For instance, in a hypothetical reaction where a precursor alcohol is sequentially halogenated and methylated, NMR can distinguish between the starting material, mono-halogenated intermediates, and the final product by observing the appearance and disappearance of specific signals. The distinct chemical shifts of protons adjacent to bromine, chlorine, and methoxy groups allow for unambiguous assignment.

The progress of a reaction can be quantitatively monitored in real-time using NMR spectroscopy. nih.govresearchgate.net By integrating the signals corresponding to the reactants and products, their relative concentrations can be determined at various time points. This is particularly useful for optimizing reaction conditions such as temperature, pressure, and catalyst loading. For the synthesis of "this compound," one could monitor the decrease in the signal intensity of a starting material and the concurrent increase in the intensity of the product's characteristic peaks. beilstein-journals.orgnih.gov

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. numberanalytics.com For "this compound," mass spectrometry would confirm the molecular weight and provide structural information through fragmentation analysis. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition. jove.com

Table 2: Predicted m/z Values for Adducts of this compound This data is predicted and for illustrative purposes.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 202.98 |

| [M+Na]⁺ | 224.96 |

| [M+K]⁺ | 240.94 |

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of halogen atoms, the methoxy group, and cleavage of the carbon backbone.

Infrared (IR) Spectroscopy for Functional Group Transformation Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.componder.ingfiveable.me In the context of "this compound," IR spectroscopy would be instrumental in confirming the presence of the C-O (ether) linkage and the C-Br and C-Cl bonds, as well as the absence of precursor functional groups like hydroxyl (-OH) or carbonyl (C=O) groups. numberanalytics.com

The following table outlines the expected characteristic IR absorption bands for the key functional groups in "this compound."

Table 3: Expected Characteristic IR Absorption Bands for this compound This data is based on typical ranges for the specified functional groups.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alkyl Halide | C-Br Stretch | 515 - 690 |

| Alkyl Halide | C-Cl Stretch | 550 - 850 |

| Ether | C-O Stretch | 1000 - 1300 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Alkane | C-H Bend | 1350 - 1480 |

By comparing the IR spectrum of the product to that of the starting materials, the transformation of functional groups can be definitively confirmed. For example, the disappearance of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the successful conversion of an alcohol precursor.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. chromforum.org For "this compound," both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be valuable tools.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, with subsequent detection by mass spectrometry. researchgate.netoup.comnih.gov GC-MS would be well-suited for the analysis of "this compound," providing both a retention time for identification and a mass spectrum for structural confirmation. It would be highly effective in identifying and quantifying impurities in a sample.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a mobile liquid phase and a stationary solid phase. oup.comacs.orgresearchgate.net This technique is versatile and can be adapted for a wide range of compounds. For "this compound," a reversed-phase HPLC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. HPLC is particularly useful for the purification of the compound and for the analysis of less volatile impurities.

The selection of the appropriate chromatographic method and conditions, such as the choice of column, mobile phase, and detector, is critical for achieving optimal separation and detection. chromatographyonline.com

Applications of 1 Bromo 3 Chloro 2 Methoxy 2 Methylpropane As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two different halogen atoms and a methoxy (B1213986) group makes 1-bromo-3-chloro-2-methoxy-2-methylpropane an invaluable precursor for the synthesis of a wide array of complex organic molecules. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the influence of the sterically hindered methoxy group, allows for selective chemical transformations.

The presence of a bromine atom facilitates the formation of organometallic reagents, which are pivotal for the creation of new carbon-carbon bonds. Treatment of this compound with magnesium metal leads to the corresponding Grignard reagent. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the organomagnesium halide at the bromine-bearing carbon.

This Grignard reagent can then participate in a variety of coupling reactions. For instance, its reaction with alkyl halides, aldehydes, ketones, or esters introduces new carbon substituents at the former site of the bromine atom. This selectivity is crucial for the controlled, stepwise assembly of molecular frameworks. Similarly, organolithium reagents can be generated, offering an alternative and sometimes more reactive pathway for carbon-carbon bond formation.

Table 1: Reactivity of Organometallic Intermediates

| Organometallic Reagent | Method of Formation | Key Reactions |

|---|---|---|

| Grignard Reagent | Reaction with Mg | Nucleophilic addition, Cross-coupling |

The distinct reactivity of the bromine and chlorine atoms is a cornerstone of this compound's utility. The carbon-bromine bond is generally more labile and susceptible to nucleophilic substitution and metallation than the carbon-chlorine bond. This reactivity difference enables chemists to perform sequential reactions, first targeting the bromo group while leaving the chloro group intact for subsequent transformations.

For example, a nucleophile can selectively displace the bromide ion. The resulting product, now containing a chloro and a methoxy group, can be subjected to a second, often more forcing, reaction condition to modify the chlorinated site. This stepwise approach provides a high degree of control over the synthetic outcome.

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of cyclic compounds. Intramolecular reactions, where two parts of the same molecule react with each other, can be designed to form rings. For instance, after converting the bromo group into a suitable nucleophilic or electrophilic center, an intramolecular cyclization involving the chloroalkyl moiety can lead to the formation of carbocyclic or heterocyclic systems. The methoxy group and the methyl group on the quaternary carbon can influence the stereochemical outcome of these cyclization reactions, providing a route to complex three-dimensional structures.

Scaffold for Multistep Organic Syntheses

Beyond its role as a simple precursor, this compound can serve as a central scaffold upon which a larger molecule is constructed. Its compact and rigid core, defined by the quaternary carbon, provides a stable platform for the sequential addition of various functional groups. This is particularly valuable in the synthesis of natural products and pharmaceutical agents where a specific three-dimensional arrangement of atoms is required. The synthetic strategy often involves the initial modification of the halogenated sites, followed by transformations of the newly introduced functionalities, progressively building up molecular complexity around the central propane (B168953) unit.

Use in Polymer Chemistry as a Monomer or Cross-linking Agent

The presence of two reactive halogen atoms suggests potential applications for this compound in the field of polymer chemistry. It could theoretically be used as a monomer in polycondensation reactions. For example, reaction with a dinucleophile could lead to the formation of a polymer chain, with the methoxy and methyl groups acting as pendant groups influencing the polymer's properties such as solubility and thermal stability.

Furthermore, its di-halogenated nature makes it a candidate for use as a cross-linking agent. By incorporating this molecule into a pre-existing polymer chain, subsequent reactions at the halogenated sites can create covalent bonds between different polymer strands. This cross-linking process can significantly enhance the mechanical strength, thermal resistance, and chemical stability of the resulting polymer material.

Table 2: Potential Polymer Chemistry Applications

| Application | Role of Compound | Resulting Polymer Property |

|---|---|---|

| Monomer | Chain-extending unit | Modified backbone, altered solubility |

Future Research Directions in the Academic Study of Halogenated Ethers, with Specific Reference to 1 Bromo 3 Chloro 2 Methoxy 2 Methylpropane

Development of Novel Stereoselective Synthetic Routes

A primary challenge in modern organic synthesis is the control of stereochemistry. While 1-bromo-3-chloro-2-methoxy-2-methylpropane itself is achiral due to the presence of a quaternary C2 carbon, the principles of stereoselective synthesis are critical for producing more complex, chiral analogues that may have applications in pharmaceuticals or materials science.

Future research should focus on developing synthetic pathways that can introduce chirality into related halogenated ether structures. A promising area of investigation is the stereoselective halofunctionalization of substituted allyl alcohol derivatives. For instance, the reaction of an alkene precursor with an electrophilic bromine source in the presence of methanol (B129727) could simultaneously form a C-Br bond and a C-OCH₃ bond. masterorganicchemistry.com The development of chiral catalysts for such transformations could control the facial selectivity of the initial attack and the subsequent ring-opening of the halonium intermediate, thus dictating the absolute stereochemistry of the product. nih.govnih.gov

Furthermore, methodologies developed for the stereoselective synthesis of functionalized vinyl ethers could be adapted to create complex precursors for chiral haloethers. tandfonline.com These methods often provide excellent control over double bond geometry, which can then be translated into stereocenters upon further functionalization. tandfonline.com Research into substrate-controlled and catalyst-controlled reactions will be essential to expand the library of accessible chiral halogenated ethers. nih.gov

Exploration of Catalytic Reactions for Enhanced Selectivity and Efficiency

Catalysis offers the potential to overcome many of the limitations of classical stoichiometric reactions, including issues with selectivity, reaction conditions, and waste generation. For a molecule such as this compound, which contains multiple reactive sites, catalytic methods are paramount for achieving selective transformations.

One significant research direction is the selective functionalization of one halogen over the other. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in nucleophilic substitution and cross-coupling reactions. acs.orgacs.org Future work should explore palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that selectively activate the C-Br bond, leaving the C-Cl bond intact for subsequent modification. This would allow for the stepwise and controlled construction of more complex molecules from this simple building block. acs.org

Another promising avenue is the catalytic formation of the ether linkage itself. While the Williamson ether synthesis is a classic method, it often requires strong bases and can have limitations. noaa.gov The use of phase-transfer catalysts has been shown to dramatically improve the efficiency of similar etherification reactions, allowing for lower temperatures and shorter reaction times. google.com Furthermore, developing catalytic C-H alkoxylation methods, potentially using iron or copper catalysts, could provide a revolutionary route to forming the C-O bond by directly functionalizing a C-H bond in a suitable precursor, enhancing atom economy. nih.gov

| Catalytic Approach | Target Transformation | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Selective reaction at the C-Br bond | High selectivity for C-Br over C-Cl, broad scope of potential coupling partners. acs.org |

| Phase-Transfer Catalysis | Williamson ether synthesis | Milder reaction conditions, increased reaction rates, higher yields. google.com |

| Copper/Iron-Catalyzed C-H Alkoxylation | Direct formation of the C-O bond | High atom economy, utilization of simple hydrocarbon precursors. nih.gov |

Investigation of Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. organic-chemistry.org Applying these principles to the synthesis and lifecycle of this compound is a critical area for future academic study.

Research should focus on replacing traditional, often hazardous, solvents with greener alternatives. Studies on performing halogenation and etherification reactions in solvents such as water, alcohols, or even under solvent-free conditions could significantly reduce the environmental impact of the synthesis. researchgate.netmdpi.com The use of microwave-assisted synthesis can also contribute to green chemistry by reducing reaction times and energy consumption. mdpi.com

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. organic-chemistry.org This directly ties into the research directions mentioned in section 8.2. Developing highly efficient catalytic systems minimizes waste and improves atom economy. researchgate.net For example, photoinduced methods, which use light to generate reactive species, are emerging as powerful and sustainable tools for processes like decarboxylative chlorination, offering a metal-free alternative to traditional methods. rsc.org

Finally, the end-of-life fate of halogenated compounds is an important consideration. Research into green methods for the degradation of such molecules, for example, through photocatalytic oxidation, could provide sustainable ways to mitigate their environmental persistence. mdpi.com

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Designing syntheses that minimize byproducts; using catalytic methods. |

| Atom Economy | Prioritizing addition reactions (e.g., halofunctionalization of an alkene). |

| Less Hazardous Synthesis | Avoiding toxic reagents and solvents; using N-halosuccinimides instead of molecular halogens. |

| Safer Solvents & Auxiliaries | Exploring reactions in water, ethanol, or under solvent-free conditions. researchgate.net |

| Energy Efficiency | Utilizing microwave-assisted synthesis or ambient temperature catalytic reactions. mdpi.com |

| Catalysis | Developing catalytic C-X and C-O bond-forming reactions to replace stoichiometric reagents. organic-chemistry.org |

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Patterns

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental design. For a polyfunctionalized compound like this compound, theoretical studies can provide deep insights into its electronic structure and reactivity, paving the way for the discovery of new reactions.

A fundamental aspect to explore is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is longer and weaker than the C-Cl bond, making it a better leaving group in nucleophilic substitution reactions. crunchchemistry.co.uksavemyexams.com Computational models, such as those based on Density Functional Theory (DFT), can be used to quantify these differences by calculating bond dissociation energies and the activation energies for competing reaction pathways (e.g., Sₙ2 vs. E2) with various nucleophiles. libretexts.org This allows for the a priori prediction of reaction outcomes and selectivity.

Furthermore, theoretical studies can uncover more subtle, non-covalent interactions that may govern reactivity. For example, the bromine and chlorine atoms in the molecule can engage in "halogen bonding," where they act as electrophilic centers and interact with Lewis bases. acs.org Predicting the strength and geometry of these interactions could lead to the design of novel organocatalysts that operate through halogen-bond activation. semanticscholar.org Validating these theoretical predictions with carefully designed experiments will be crucial for developing a comprehensive understanding of the molecule's chemical behavior and unlocking its full potential as a synthetic building block.

| Property | Carbon-Bromine (C-Br) Bond | Carbon-Chlorine (C-Cl) Bond | Implication for Reactivity |

| Average Bond Enthalpy (kJ/mol) | ~285 | ~340 | The C-Br bond is weaker and requires less energy to break, suggesting higher reactivity. savemyexams.comstudymind.co.uk |

| Bond Length (pm) | ~194 | ~177 | The longer C-Br bond makes the carbon more accessible to nucleophilic attack. |

| Electronegativity of Halogen | 2.96 | 3.16 | The C-Cl bond is more polar, but reactivity is dominated by bond strength. crunchchemistry.co.uk |

| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a better leaving group than chloride (Cl⁻), favoring substitution at the C-Br position. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。